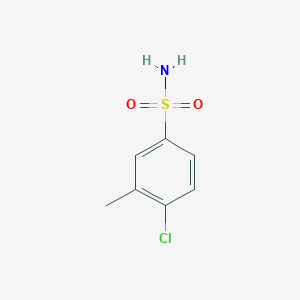
1-Isocyanato-2-(phenylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-(phenylsulfanyl)benzene is an organic compound with the molecular formula C13H9NOS and a molecular weight of 227.28 g/mol It is characterized by the presence of an isocyanate group (-NCO) and a phenylsulfanyl group (-SPh) attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Isocyanato-2-(phenylsulfanyl)benzene typically involves the reaction of 2-aminodiphenyl sulfide with phosgene . The reaction proceeds as follows:
Starting Material: 2-aminodiphenyl sulfide.
Reagent: Phosgene (COCl2).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas.
The overall reaction can be represented as:
C6H5S-C6H4-NH2+COCl2→C6H5S-C6H4-NCO+2HCl
Análisis De Reacciones Químicas
1-Isocyanato-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include:
Amines: For urea formation.
Alcohols: For carbamate formation.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Water: For hydrolysis reactions.
Major products formed from these reactions include ureas, carbamates, sulfoxides, and sulfones .
Aplicaciones Científicas De Investigación
1-Isocyanato-2-(phenylsulfanyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules, such as proteins, through the formation of stable urea linkages.
Industry: Used in the production of polymers and coatings due to its reactive isocyanate group.
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-2-(phenylsulfanyl)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The phenylsulfanyl group can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.
Comparación Con Compuestos Similares
1-Isocyanato-2-(phenylsulfanyl)benzene can be compared with other similar compounds, such as:
Phenyl isocyanate: Lacks the phenylsulfanyl group, making it less versatile in redox reactions.
2-Isocyanato-1-methylbenzene: Contains a methyl group instead of a phenylsulfanyl group, affecting its reactivity and applications.
1-Isocyanato-2-(methylsulfanyl)benzene: Contains a methylsulfanyl group, which has different electronic and steric properties compared to the phenylsulfanyl group.
The presence of the phenylsulfanyl group in this compound provides unique reactivity and makes it a valuable compound in various chemical transformations.
Propiedades
IUPAC Name |
1-isocyanato-2-phenylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIGPOGFLBZPFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605852 |
Source


|
| Record name | 1-Isocyanato-2-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13739-55-4 |
Source


|
| Record name | 1-Isocyanato-2-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)


